molecular formula C8H6N4O5 B12930158 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2

1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2

Cat. No.: B12930158
M. Wt: 242.13 g/mol
InChI Key: NXFQHRVNIOXGAQ-NWWIAYPTSA-N
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Description

1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is a labeled compound used primarily in scientific research. It is a derivative of imidazolidine-2,4-dione, featuring a nitrofuran moiety. The compound is often utilized in studies involving stable isotopes due to its incorporation of carbon-13 and nitrogen-15 isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 typically involves the reaction of 5-nitrofuran-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidative states of the nitrofuran ring .

Scientific Research Applications

1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The imidazolidine-2,4-dione core can interact with enzymes and proteins, affecting their function. The labeled isotopes allow for precise tracking of these interactions in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic and chemical pathways. This feature distinguishes it from other similar compounds that do not have such labeling .

Properties

Molecular Formula

C8H6N4O5

Molecular Weight

242.13 g/mol

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i8+1,9+1,10+1,11+1

InChI Key

NXFQHRVNIOXGAQ-NWWIAYPTSA-N

Isomeric SMILES

C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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